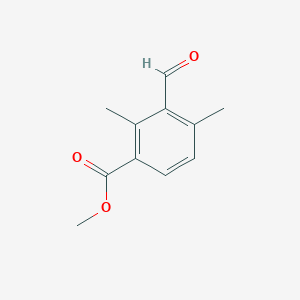

Methyl 3-formyl-2,4-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

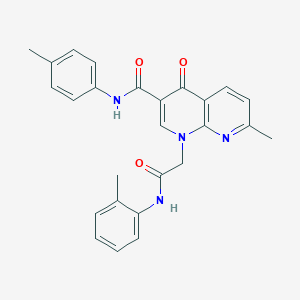

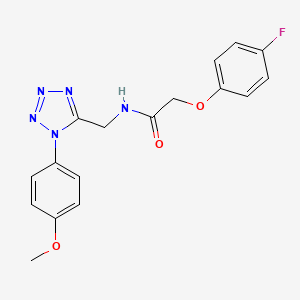

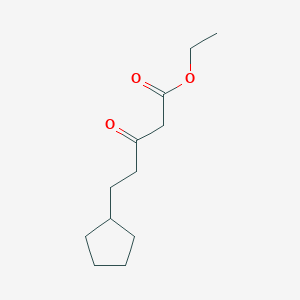

“Methyl 3-formyl-2,4-dimethylbenzoate” is a chemical compound with the molecular formula C11H12O3 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of “Methyl 3-formyl-2,4-dimethylbenzoate” involves a one-pot two-step reaction as a result of unexpected rearrangement during the reaction of 2-formyl carvacrol and corresponding 2-phenylenediamines in DMF, using Na2S2O5 as an oxidizing reagent .Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-2,4-dimethylbenzoate” is 1S/C11H12O3/c1-7-4-5-9 (11 (13)14-3)8 (2)10 (7)6-12/h4-6H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 3-formyl-2,4-dimethylbenzoate” has a molecular weight of 192.21 . It is a white to yellow solid and should be stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Characterization of Complexes

Methyl 3-formyl-2,4-dimethylbenzoate plays a crucial role in the synthesis of coordination compounds. Roșu et al. (2010) synthesized coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) with a Schiff base derived from condensation with 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. These compounds were characterized using various spectroscopic techniques, revealing their potential in developing new materials with antibacterial properties (Roșu et al., 2010).

Corrosion Inhibition

The compound has implications in corrosion inhibition. Quraishi and Sharma (2005) explored thiazoles as corrosion inhibitors for mild steel in acidic solutions, providing insights into the mechanism of corrosion inhibition and the role of molecular structure in enhancing corrosion resistance. Though Methyl 3-formyl-2,4-dimethylbenzoate is not directly mentioned, the study highlights the broader context of chemical compounds in corrosion inhibition (Quraishi & Sharma, 2005).

Crystal Structure Analysis

Studies on crystal structures also feature the application of Methyl 3-formyl-2,4-dimethylbenzoate derivatives. For instance, Liu et al. (2002) analyzed a new polymorph of atranorin, showcasing the intricate crystal structure and hydrogen bonding within the compound, which is essential for understanding molecular interactions and stability (Liu et al., 2002).

Synthesis of Organic Compounds

The compound is instrumental in the synthesis of organic molecules. Ebersbach et al. (2022) detailed the crystal structures of derivatives, shedding light on their molecular arrangements and potential applications in designing new organic materials with specific properties (Ebersbach et al., 2022).

Safety and Hazards

Mechanism of Action

- Given its benzaldehyde-like structure, it may participate in reactions at the benzylic position, which often involve nucleophilic substitution (SN2) mechanisms .

- However, considering its benzimidazole-like structure, it might exhibit a wide range of biological activities .

- Cellular effects are not well-documented, but its benzimidazole moiety suggests potential antimicrobial or other bioactive properties .

Target of Action

Biochemical Pathways

Result of Action

Action Environment

properties

IUPAC Name |

methyl 3-formyl-2,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)8(2)10(7)6-12/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFJOKUOIUWZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formyl-2,4-dimethylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)

![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)